(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide
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Overview
Description
(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromine atom, a methoxybenzyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the photochemical benzylic bromination using bromotrichloromethane (BrCCl₃) in continuous flow, which is compatible with electron-rich aromatic substrates . This method provides high yields and efficient production of the brominated intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxybenzyl group can be oxidized under specific conditions.
Reduction Reactions: The amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) under mildly oxidizing conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxybenzyl group can undergo oxidation, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Similar in structure but lacks the amide group.
4-Methoxybenzoyl chloride: Contains a carbonyl chloride group instead of an amide.
N-(4-Methoxybenzyl)acetamide: Similar amide structure but without the bromine atom.
Properties
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWQCNGWBKXWCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931606 |
Source
|
Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142713-63-1 |
Source
|
Record name | Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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